![molecular formula C14H14N4 B1272718 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine CAS No. 356522-39-9](/img/structure/B1272718.png)
2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine” is a fine chemical that belongs to the group of versatile building blocks . It can be used as a reagent or as a specialty chemical in research and development .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This process results in the formation of pyrazole-based ligands that provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine” is represented by the linear formula C14H14N4 . The InChI code for this compound is 1S/C14H14N4/c1-9-8-10(2)18(17-9)13-7-6-11-4-3-5-12(15)14(11)16-13/h3-8H,15H2,1-2H3 .Chemical Reactions Analysis
Pyrazole-based ligands, such as “2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine”, have been found to exhibit excellent catalytic activities in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes of these ligands showed better reaction rates than those based on other metals .Physical And Chemical Properties Analysis
The molecular weight of “2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine” is 238.29 g/mol . It is a solid at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound can be used in the synthesis of heterocyclic compounds such as thiazoles and pyrazoles . These compounds have attracted much research attention in the field of drug design because of their varied biological activities .
Drug Design
Due to their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities, these compounds have been used extensively in drug design .
Formation of Fused Hybrids
The incorporation of different heterocyclic systems into a single molecule to form fused hybrids could offer access to new chemical entities with enhanced activities in comparison with their parent rings alone .
Antileishmanial Activity
Some hydrazine-coupled pyrazoles have shown potent antileishmanial activities . The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine has shown superior antipromastigote activity .
Antimalarial Activity
The same compound has also shown promising antimalarial activities . It has been found to have better inhibition effects against Plasmodium berghei .
Molecular Docking Studies
Molecular docking studies have been conducted on these compounds to justify their better antileishmanial activity .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, suggesting a potential for diverse biological activity .
Mode of Action
It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, suggesting that this compound may also have diverse effects .
Result of Action
Similar compounds have been found to exert various biological effects, suggesting that this compound may also have diverse cellular and molecular impacts .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9-8-10(2)18(17-9)13-7-6-11-4-3-5-12(15)14(11)16-13/h3-8H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBIKFYWRHCKQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=CC=C3N)C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385858 |
Source
|
Record name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine | |
CAS RN |
356522-39-9 |
Source
|
Record name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.